molecular formula C16H16N2O3 B13892186 Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate

Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate

Cat. No.: B13892186
M. Wt: 284.31 g/mol
InChI Key: AAEIWCYPVBQHIF-UHFFFAOYSA-N
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Description

Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate is an organic compound with the molecular formula C16H16N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate typically involves the reaction of 6-(phenylcarbamoyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-(phenylcarbamoyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-(phen

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-[6-(phenylcarbamoyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C16H16N2O3/c1-11(16(20)21-2)12-8-9-14(17-10-12)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)

InChI Key

AAEIWCYPVBQHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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